molecular formula C34H49N3O6 B7888761 Boc-4-(Z-amino)-D-phenylalanine dicyclohexylammonium salt

Boc-4-(Z-amino)-D-phenylalanine dicyclohexylammonium salt

Cat. No.: B7888761
M. Wt: 595.8 g/mol
InChI Key: HAJGLVDQWGZVPQ-GMUIIQOCSA-N
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Description

Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features a combination of dicyclohexylamine, benzyloxycarbonyl, and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps. One common approach is the protection of amino groups using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include TBHP for oxidation, Pd/C for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tert-butyl peresters, while reduction can lead to the removal of protective groups, resulting in free amines.

Scientific Research Applications

Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to act as a precursor for the synthesis of bioactive molecules. The molecular pathways involved include enzymatic cleavage and chemical hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine ®-3-(4-(((benzyloxy)carbonyl)amino)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific combination of protective groups and its ability to undergo selective chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6.C12H23N/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26);11-13H,1-10H2/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJGLVDQWGZVPQ-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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